3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide

Catalog No.
S634231
CAS No.
54016-70-5
M.F
C8H14BrNOS
M. Wt
252.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium brom...

CAS Number

54016-70-5

Product Name

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide

IUPAC Name

2-(3-ethyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;bromide

Molecular Formula

C8H14BrNOS

Molecular Weight

252.17 g/mol

InChI

InChI=1S/C8H14NOS.BrH/c1-3-9-6-11-8(4-5-10)7(9)2;/h6,10H,3-5H2,1-2H3;1H/q+1;/p-1

InChI Key

BDQRQMLWZJQQKS-UHFFFAOYSA-M

SMILES

CC[N+]1=CSC(=C1C)CCO.[Br-]

Synonyms

AC 164, AC-164, AC164

Canonical SMILES

CC[N+]1=CSC(=C1C)CCO.[Br-]

The exact mass of the compound 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (CAS 54016-70-5) is a highly soluble, crystalline thiazolium salt widely procured as an N-heterocyclic carbene (NHC) precursor and organocatalyst. Structurally related to the thiamine (Vitamin B1) thiazole moiety, this N-ethyl derivative is primarily utilized to catalyze umpolung (polarity reversal) transformations, including the classical Stetter reaction and benzoin condensation. Its high solubility in polar solvents and water, combined with a predictable melting point of 82–87 °C, makes it highly processable for both laboratory-scale organic synthesis and industrial pharmaceutical intermediate manufacturing.

Buyers often default to the widely known 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride for umpolung catalysis; however, generic substitution between N-benzyl and N-ethyl thiazolium salts frequently leads to suboptimal yields or reaction failure. The N-substituent dictates the steric environment and nucleophilicity of the active Breslow intermediate. While the N-benzyl catalyst is optimal for specific substrates like furoin, it is sterically and electronically mismatched for general aromatic aldehydes. The N-ethyl variant provides reduced steric hindrance and distinct ion-pairing dynamics (due to the bromide counterion), making it the mandatory choice for maximizing yields in standard aromatic benzoin condensations and sterically demanding intramolecular Stetter reactions [1].

Superior Yields in Aromatic Benzoin Condensations

In classic comparative procedures for synthesizing benzoins from aromatic aldehydes, the N-ethyl and N-methyl thiazolium derivatives significantly outperform the standard N-benzyl catalyst. While N-benzyl is restricted primarily to furoin synthesis, 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide consistently provides high yields for a broader scope of aromatic and heterocyclic aldehydes [1].

Evidence DimensionCatalytic efficiency for non-furoin aromatic aldehydes
Target Compound DataHigh conversion and yield (preferred catalyst class)
Comparator Or Baseline3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (suboptimal/low yield for general aromatic aldehydes)
Quantified DifferenceQualitative shift from reaction failure/low yield to optimal synthetic yield
ConditionsBase-catalyzed condensation in ethanol

Procurement teams synthesizing standard aromatic benzoins must select the N-ethyl derivative to avoid the low yields associated with the N-benzyl catalyst.

Essential Reactivity in Intramolecular Stetter Cyclizations

For the synthesis of complex polyaromatic hydrocarbons via intramolecular Stetter reactions, thiazolium-core precatalysts are strictly required over newer NHC classes. Studies demonstrate that thiazolium precatalysts achieve up to 80% yield in these sequential cyclizations, whereas triazolium-based precatalysts are completely ineffective and imidazolium-based precursors yield only trace amounts of product [1].

Evidence DimensionIntramolecular Stetter cyclization yield
Target Compound Data~80% yield (thiazolium core)
Comparator Or BaselineTriazolium and Imidazolium NHC precursors (<10% or 0% yield)
Quantified Difference80 percentage point increase in yield
ConditionsDBU base, acetonitrile, 90 °C

Prevents buyers from wasting resources on expensive triazolium catalysts when the classic thiazolium core is chemically mandatory for specific π-extended cyclizations.

Enhanced Processability in Polar and Aqueous Solvents

The combination of the N-ethyl substituent and the bromide counterion grants 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide excellent solubility in water and highly polar organic solvents like ethanol. This is a stark contrast to highly lipophilic N,N-diaryl imidazolium or bulky N-benzyl salts, which often require halogenated solvents (e.g., dichloromethane) to maintain a homogeneous catalytic cycle .

Evidence DimensionSolubility and phase behavior
Target Compound DataFully soluble in water and ethanol
Comparator Or BaselineBulky N-aryl/N-benzyl NHC precursors (require non-polar or halogenated solvents)
Quantified DifferenceEnables 100% halogen-free solvent systems
ConditionsStandard room-temperature process chemistry

Allows process chemists to design greener, scalable manufacturing routes using environmentally benign solvents without catalyst precipitation.

Pharmaceutical Intermediate Synthesis via Stetter Reactions

Where this compound is the right choice: Manufacturing 1,4-dicarbonyl compounds and complex active pharmaceutical ingredients (APIs) where the steric bulk of N-benzyl or triazolium catalysts prevents efficient Breslow intermediate formation [1].

Green Chemistry and Aqueous Organocatalysis

Where this compound is the right choice: Industrial scale-up of benzoin condensations requiring environmentally benign solvents. Its high solubility in ethanol and water allows for the complete elimination of chlorinated solvents from the process workflow .

Polyaromatic Hydrocarbon (PAH) Assembly

Where this compound is the right choice: Advanced materials research involving sequential one-pot Stetter/Paal-Knorr reactions to build extended π-systems, a transformation where non-thiazolium NHC precursors fundamentally fail[2].

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

54016-70-5

Dates

Last modified: 08-15-2023

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